molecular formula C19H30N6O5 B12375396 Tagtociclib (hydrate) CAS No. 2733575-91-0

Tagtociclib (hydrate)

Cat. No.: B12375396
CAS No.: 2733575-91-0
M. Wt: 422.5 g/mol
InChI Key: CFGMPDNYFGKCIR-DSHXVJGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tagtociclib (hydrate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and can be found in patent WO2020157652A2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Tagtociclib (hydrate) follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tagtociclib (hydrate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tagtociclib (hydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Abemaciclib: A selective inhibitor of CDK4 and CDK6.

    Dinaciclib: Inhibits CDK1, CDK2, CDK5, and CDK9.

    Flavopiridol: A broad-spectrum CDK inhibitor.

Uniqueness

Tagtociclib (hydrate) is unique due to its high selectivity for CDK2 and GSK3β, making it particularly effective in cancers with cyclin E1 amplification. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

CAS No.

2733575-91-0

Molecular Formula

C19H30N6O5

Molecular Weight

422.5 g/mol

IUPAC Name

[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate

InChI

InChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1

InChI Key

CFGMPDNYFGKCIR-DSHXVJGRSA-N

Isomeric SMILES

CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O

Canonical SMILES

CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O

Origin of Product

United States

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